molecular formula C6H13FO B15319107 4-Fluoro-2,2-dimethylbutan-1-ol

4-Fluoro-2,2-dimethylbutan-1-ol

Cat. No.: B15319107
M. Wt: 120.17 g/mol
InChI Key: PKNNFGWWCWCKJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Fluoro-2,2-dimethylbutan-1-ol: is an organic compound with the molecular formula C6H13FO It is a fluorinated alcohol, characterized by the presence of a fluorine atom attached to a carbon chain with a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-2,2-dimethylbutan-1-ol typically involves the fluorination of a suitable precursor, such as 2,2-dimethylbutan-1-ol. One common method is the use of fluorinating agents like hydrogen fluoride or fluorine gas under controlled conditions. The reaction is usually carried out at low temperatures to prevent over-fluorination and to ensure selective substitution at the desired position.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorine gas safely. The process may also include purification steps such as distillation or recrystallization to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: 4-Fluoro-2,2-dimethylbutan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include or .

    Reduction: Reducing agents such as or are typically used.

    Substitution: Reagents like in acetone can be used for halogen exchange reactions.

Major Products Formed:

    Oxidation: Formation of 4-fluoro-2,2-dimethylbutan-1-one.

    Reduction: Formation of 4-fluoro-2,2-dimethylbutane.

    Substitution: Formation of 4-iodo-2,2-dimethylbutan-1-ol.

Scientific Research Applications

4-Fluoro-2,2-dimethylbutan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and interaction with cellular components.

    Medicine: Explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-Fluoro-2,2-dimethylbutan-1-ol involves its interaction with molecular targets through its hydroxyl and fluorine groups. The hydroxyl group can form hydrogen bonds with biological molecules, while the fluorine atom can participate in electrostatic interactions and hydrophobic effects . These interactions can influence the compound’s binding affinity and specificity for various targets, such as enzymes or receptors.

Comparison with Similar Compounds

  • 4-Chloro-2,2-dimethylbutan-1-ol
  • 4-Bromo-2,2-dimethylbutan-1-ol
  • 4-Iodo-2,2-dimethylbutan-1-ol

Comparison: 4-Fluoro-2,2-dimethylbutan-1-ol is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as increased electronegativity and stability. Compared to its chloro, bromo, and iodo analogs, the fluorinated compound often exhibits higher reactivity and different biological activity profiles, making it a valuable compound for various applications.

Properties

Molecular Formula

C6H13FO

Molecular Weight

120.17 g/mol

IUPAC Name

4-fluoro-2,2-dimethylbutan-1-ol

InChI

InChI=1S/C6H13FO/c1-6(2,5-8)3-4-7/h8H,3-5H2,1-2H3

InChI Key

PKNNFGWWCWCKJX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CCF)CO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.